Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate is an organic compound with the molecular formula C10H20O3Si It is a derivative of pentenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be synthesized through several methods. One common route involves the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting trimethylsilyl ether is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or halides.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate involves its reactivity towards various reagents. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. Upon removal of the trimethylsilyl group, the compound can undergo further transformations, targeting specific molecular pathways and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be compared with similar compounds such as:
Ethyl 4-pentenoate: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl 4-pentenoate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
4-Pentenoic acid: The parent compound, which is more reactive and less stable compared to its derivatives.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
95547-14-1 |
---|---|
Molekularformel |
C10H20O3Si |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
ethyl 4-trimethylsilyloxypent-4-enoate |
InChI |
InChI=1S/C10H20O3Si/c1-6-12-10(11)8-7-9(2)13-14(3,4)5/h2,6-8H2,1,3-5H3 |
InChI-Schlüssel |
WOIQNBBZDGAELD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.